molecular formula C26H32N2O2 B15141310 AChE/BChE-IN-8

AChE/BChE-IN-8

Cat. No.: B15141310
M. Wt: 404.5 g/mol
InChI Key: UIAHSQRUFROBRQ-UHFFFAOYSA-N
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Description

AChE/BChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. Inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative disorders such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE-IN-8 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

AChE/BChE-IN-8 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in the investigation of cholinergic neurotransmission and enzyme kinetics.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s.

    Industry: Utilized in the development of biosensors and diagnostic assays for cholinesterase activity.

Mechanism of Action

AChE/BChE-IN-8 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions where cholinergic function is compromised.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer’s disease.

    Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used for Alzheimer’s.

    Galantamine: Another acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.

Uniqueness

AChE/BChE-IN-8 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This dual inhibition provides a broader therapeutic potential, especially in conditions where both enzymes are implicated. Additionally, its specific binding affinity and selectivity make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-[6-(benzylamino)hexyl]-2-methyl-3-phenylmethoxypyridin-4-one

InChI

InChI=1S/C26H32N2O2/c1-22-26(30-21-24-14-8-5-9-15-24)25(29)16-19-28(22)18-11-3-2-10-17-27-20-23-12-6-4-7-13-23/h4-9,12-16,19,27H,2-3,10-11,17-18,20-21H2,1H3

InChI Key

UIAHSQRUFROBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCCCNCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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